Cas no 479-98-1 (Aucubin)

Aucubin structure
Nom du produit:Aucubin
Numéro CAS:479-98-1
Le MF:C15H22O9
Mégawatts:346.3298
MDL:MFCD00136026
CID:37658
PubChem ID:24879481
Aucubin Propriétés chimiques et physiques
Nom et identifiant
-
- Aucubin
- B-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA[C]PYRAN-1-YL
- RHINANTHIN
- 1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
- [1S-(1alpha,4aalpha,5alpha,7aalpha)]-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
- AUCUBINB-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA[C]PYRAN-1-YL,
- Aucubin std.
- AUCUBIN(P)
- AUCUBIN hplc
- (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-Hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- AUCUBIN WITH HPLC
- [c]pyran-1-yl
- tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta
- β-D-Glucopyranoside, (1S,4aR,5S,7aS)-1,4a,5,7a-
- b-D-Glucopyranoside, 1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl, [1S-(1a,4a,5a,7a)]
- Rhimantin
- 1S-(1alpha,4aalpha,5alpha,7aalpha)-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
- [(1S)-1,4aα,5,7aα-Tetrahydro-5α-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1α-yl]β-D-glucopyranoside
- Aucubigenin 1-O-β-D-glucopyranoside
- AUCUBI
- AUCUBIN(AS) PrintBack
- AUCUBIN(P) PrintBack
- Aucubine
- Rhimanthin
- Aucuboside
- 2G52GS8UML
- 1,4a,5,7a-Tetrahydro-5-hydroxy-7-hydroxymethylcyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
- (1S-(1alpha,4aalpha,5alpha,7aalpha))-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
- (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran
- 5-Hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl hexopyranoside
- 2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- LS-14438
- 2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- NS00043461
- AKOS037626766
- .Beta.-D-Glucopyranoside, 1,4a,5, 7a-tetrahydro-5-hydroxy-7- {(hydroxymethyl)cyclopenta[c]pyran-1-yl,} {[1S-(1.alpha.,4a.alpha.,5.alpha.,7a.alpha)]-}
- HMS3345J02
- NSC407293
- ACon1_002452
- SCHEMBL381032
- SMR001397339
- NSC 407293
- CCG-267985
- LMPR0102070006
- MEGxp0_001729
- NCGC00169833-01
- (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA(C)PYRAN-1-YL-.BETA.-D-GLUCOPYRANOSIDE
- RJWJHRPNHPHBRN-FKVJWERZSA-N
- AS-74899
- NCGC00169833-02
- C09771
- A827419
- MFCD00136026
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl beta-D-glucopyranoside
- CS-5367
- EINECS 207-540-8
- Aucubin, analytical standard
- .beta.-D-Glucopyranoside, (1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
- MLS002473252
- (2S,3R,4S,5S,6R)-2-((1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CHEMBL514882
- DTXSID60963965
- AC-33938
- NSC-407293
- (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- UNII-2G52GS8UML
- HMS3098B08
- (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA(C)PYRAN-1-YL-beta-D-GLUCOPYRANOSIDE
- Q418014
- s5459
- AKOS015896774
- aucubuside
- AUCUBIN (CONSTITUENT OF CHASTE TREE)
- HY-N0664
- (2S,3R,4S,5S,6R)-2-(((1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CHEBI:69796
- Aucubin, primary pharmaceutical reference standard
- AUCUBIN [MI]
- (2S,3R,4S,5S,6R)-2-((1S,4aR,5R,7aS)-5-Hydroxy-7-hydroxymethyl-1,4a,5,7a-tetrahydro-cyclopenta[c]pyran-1-yloxy)-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
- Q-100516
- 479-98-1
- (2S,3R,4S,5S,6R)-2-{[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1H,4aH,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Aids031379
- Aids-031379
-
- MDL: MFCD00136026
- Piscine à noyau: 1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15-/m0/s1
- La clé Inchi: RJWJHRPNHPHBRN-FKVJWERZSA-N
- Sourire: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])O[H])=C([H])[C@]([H])([C@]2([H])C([H])=C([H])O1)O[H]
- BRN: 50340
Propriétés calculées
- Qualité précise: 346.126382g/mol
- Charge de surface: 0
- XLogP3: -3
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 9
- Nombre de liaisons rotatives: 4
- Masse isotopique unique: 346.126382g/mol
- Masse isotopique unique: 346.126382g/mol
- Surface topologique des pôles: 149Ų
- Comptage des atomes lourds: 24
- Complexité: 507
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
- Poids moléculaire: 346.33
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.6100
- Point de fusion: 181°
- Point d'ébullition: 669 °C at 760 mmHg
- Point d'éclair: 358.4 °C
- Indice de réfraction: 1.659
- Solubilité: DMF:30mg/mL; DMSO:30mg/mL; PBS(pH 7.2):10 mg/mL
- Le PSA: 149.07000
- Le LogP: -2.80150
- Solubilité: Soluble dans l'eau, l'éthanol et le méthanol, presque insoluble dans le chloroforme, l'éther et l'éther de pétrole.
- Rotation spécifique: D21 -163.1° (c = 1.6)
- Le PKA: 12.80±0.70(Predicted)
Aucubin Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22
- Instructions de sécurité: S22-S45
- Carte FOCA taille f:10-23
- Terminologie du risque:R22
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Aucubin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-74899-5MG |
(2S,3R,4S,5S,6R)-2-{[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1H,4aH,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol |
479-98-1 | >97% | 5mg |
£135.15 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89163-20MG |
479-98-1 | 20MG |
¥4810.78 | 2023-01-06 | |||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31971-20mg |
Aucubin |
479-98-1 | 20mg |
¥698.0 | 2022-04-28 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097060-100mg |
Aucubin |
479-98-1 | 98% | 100mg |
¥1366 | 2024-05-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3416-10 mg |
Aucubin |
479-98-1 | 99.83% | 10mg |
¥660.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0958-20mg |
Aucubin |
479-98-1 | HPLC≥98% | 20mg |
¥580元 | 2023-09-15 | |
abcr | AB165310-250 mg |
Aucubin, 90%; . |
479-98-1 | 90% | 250 mg |
€676.80 | 2023-07-20 | |
ChemFaces | CFN98530-20mg |
Aucubin |
479-98-1 | >=98% | 20mg |
$60 | 2023-09-19 | |
MedChemExpress | HY-N0664-10mM*1mLinDMSO |
Aucubin |
479-98-1 | 98.36% | 10mM*1mLinDMSO |
¥770 | 2022-05-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 55561-5MG-F |
Aucubin |
479-98-1 | 5mg |
¥897.27 | 2023-04-25 |
Aucubin Fournisseurs
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
(CAS:479-98-1)Aucubin
Numéro de commande:TA139441
État des stocks:in Stock
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureté:>98%
Dernières informations tarifaires mises à jour:Tuesday, 21 January 2025 17:56
Prix ($):price inquiry
Aucubin Littérature connexe
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Qi Chen,Qinjun Zhang,Amel Thanina Amrouche,Weisu Huang,Baiyi Lu Food Funct. 2023 14 5562
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3. 1027. AucubinA. J. Birch,J. Grimshaw,H. R. Juneja J. Chem. Soc. 1961 5194
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Dean Markovi?,Cédric Barboux,Ysé Salle de Chou,Judith Bettach,Rapha?l Grougnet,Brigitte Deguin RSC Adv. 2014 4 63254
Classification associée
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- Produits naturels et extraits Extraits de plantes à base de plantes Cordylanthus ramosus
- iridoïdes
- Produits pharmaceutiques et biochimiques Principes pharmaceutiques actifs Substances standard
- Solvants et chimiques organiques Composés organiques Alcool/Éther
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles terpènes glycosides Glycosides O-iridoïdes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Glycosides O-iridoïdes
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